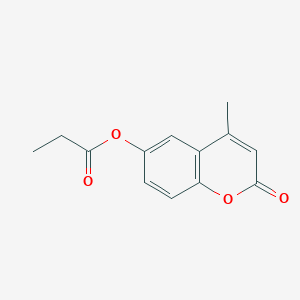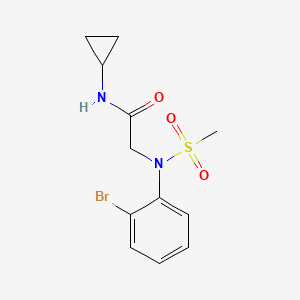![molecular formula C13H16ClNO2 B5846363 1-[(2-chlorophenoxy)acetyl]piperidine](/img/structure/B5846363.png)
1-[(2-chlorophenoxy)acetyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-chlorophenoxy)acetyl]piperidine, also known as CPOP, is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the family of piperidine derivatives and has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
Applications De Recherche Scientifique
1-[(2-chlorophenoxy)acetyl]piperidine has shown potential in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1-[(2-chlorophenoxy)acetyl]piperidine has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, 1-[(2-chlorophenoxy)acetyl]piperidine has been used as a tool to study protein-ligand interactions and enzyme inhibition. In pharmacology, 1-[(2-chlorophenoxy)acetyl]piperidine has been studied for its analgesic and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 1-[(2-chlorophenoxy)acetyl]piperidine is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. Studies have shown that 1-[(2-chlorophenoxy)acetyl]piperidine can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-[(2-chlorophenoxy)acetyl]piperidine has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-[(2-chlorophenoxy)acetyl]piperidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[(2-chlorophenoxy)acetyl]piperidine can inhibit the activity of COX-2 and AChE, which may contribute to its anti-inflammatory and analgesic properties. 1-[(2-chlorophenoxy)acetyl]piperidine has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that 1-[(2-chlorophenoxy)acetyl]piperidine can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2-chlorophenoxy)acetyl]piperidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 1-[(2-chlorophenoxy)acetyl]piperidine has also shown promising results in various fields of research, making it an attractive compound for investigators. However, 1-[(2-chlorophenoxy)acetyl]piperidine also has some limitations. It is a synthetic compound, which may limit its potential for drug development. Additionally, the mechanism of action of 1-[(2-chlorophenoxy)acetyl]piperidine is not fully understood, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for research on 1-[(2-chlorophenoxy)acetyl]piperidine. One area of interest is the development of 1-[(2-chlorophenoxy)acetyl]piperidine as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the study of 1-[(2-chlorophenoxy)acetyl]piperidine as a tool for investigating protein-ligand interactions and enzyme inhibition. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(2-chlorophenoxy)acetyl]piperidine and its potential limitations in certain research applications.
Conclusion
In conclusion, 1-[(2-chlorophenoxy)acetyl]piperidine (1-[(2-chlorophenoxy)acetyl]piperidine) is a synthetic compound that has shown promising results in various fields of scientific research. Its synthesis is relatively straightforward, and it has been studied for its potential as a drug candidate and as a tool for investigating protein-ligand interactions and enzyme inhibition. While the mechanism of action of 1-[(2-chlorophenoxy)acetyl]piperidine is not fully understood, it has been shown to have anti-inflammatory, analgesic, and anticancer properties. Further research is needed to fully understand the potential of 1-[(2-chlorophenoxy)acetyl]piperidine in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 1-[(2-chlorophenoxy)acetyl]piperidine involves the reaction between 2-chlorophenol and piperidine in the presence of acetic anhydride. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques, including NMR and IR spectroscopy. The synthesis of 1-[(2-chlorophenoxy)acetyl]piperidine is relatively straightforward and can be achieved through a one-pot reaction, making it an attractive compound for research purposes.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-11-6-2-3-7-12(11)17-10-13(16)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYDTYAGSLBONF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoic acid](/img/structure/B5846286.png)
![4-[(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5846287.png)

![N-methyl-2-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetamide](/img/structure/B5846306.png)


![3-[(4-fluorophenyl)amino]-2-(4-methoxyphenyl)-1H-inden-1-one](/img/structure/B5846329.png)
![N-cycloheptyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B5846332.png)


![N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5846371.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5846388.png)
![N-[4-(benzyloxy)phenyl]benzenesulfonamide](/img/structure/B5846401.png)